REACTION_CXSMILES
|
S(Cl)(Cl)=O.[N+:5]([C:8]1[CH:9]=[C:10]([C:19]([OH:21])=[O:20])[CH:11]=[C:12]2[C:17]=1[NH:16][C:15](=[O:18])[CH2:14][CH2:13]2)([O-:7])=[O:6].[CH3:22]O>>[N+:5]([C:8]1[CH:9]=[C:10]([C:19]([O:21][CH3:22])=[O:20])[CH:11]=[C:12]2[C:17]=1[NH:16][C:15](=[O:18])[CH2:14][CH2:13]2)([O-:7])=[O:6]
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Name
|
|
Quantity
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7 mL
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Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C2CCC(NC12)=O)C(=O)O
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Name
|
|
Quantity
|
150 mL
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Type
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reactant
|
Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
cooling
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Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed
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Type
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TEMPERATURE
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Details
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by heating, for 3 hours
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Duration
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3 h
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
The residue was recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C2CCC(NC12)=O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |